molecular formula C19H29BO4 B13918032 Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B13918032
M. Wt: 332.2 g/mol
InChI Key: DLMTWSYJBHXDOF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronic ester featuring a tert-butyl acetate moiety and a methyl-substituted phenyl ring linked to a dioxaborolane group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds . Its tert-butyl ester group enhances hydrolytic stability compared to methyl or ethyl esters, making it suitable for multi-step synthetic workflows .

Properties

Molecular Formula

C19H29BO4

Molecular Weight

332.2 g/mol

IUPAC Name

tert-butyl 2-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C19H29BO4/c1-13-11-14(12-16(21)22-17(2,3)4)9-10-15(13)20-23-18(5,6)19(7,8)24-20/h9-11H,12H2,1-8H3

InChI Key

DLMTWSYJBHXDOF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Triflates

A representative method involves the borylation of tert-butyl 2-(3-methyl-4-(trifluoromethanesulfonyloxy)phenyl)acetate using bis(pinacolato)diboron under palladium catalysis:

Parameter Details
Substrate tert-Butyl 2-(3-methyl-4-(trifluoromethanesulfonyloxy)phenyl)acetate
Boron reagent Bis(pinacolato)diboron (B2pin2)
Catalyst PdCl2(dppf)·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 80 °C
Time 3 to 16 hours
Atmosphere Inert (argon or nitrogen)
Yield 89-90%
Work-up Extraction with ethyl acetate, washing with water and brine, drying over anhydrous Na2SO4
Purification Silica gel column chromatography with EtOAc/hexanes gradient

Experimental Procedure Summary: The aryl triflate substrate is combined with bis(pinacolato)diboron, potassium acetate, palladium catalyst, and ligand in 1,4-dioxane. The mixture is degassed and stirred under inert atmosphere at 80 °C for 3 to 16 hours. After reaction completion, the mixture is cooled, filtered, and purified by chromatography to afford the this compound as a colorless oil or solid with high yield (89-90%).

Acid-Mediated Deprotection

For compounds initially protected with tert-butyl carbamate groups, deprotection can be achieved by treatment with hydrogen chloride in 1,4-dioxane at room temperature for 2 hours. This step is relevant when the boronate ester is part of a more complex molecule bearing protecting groups.

Summary of Key Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Pd-catalyzed borylation Bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, 80 °C, inert atmosphere 89-90 High yield, standard Suzuki coupling precursor
TMSOTf-mediated activation TMSOTf, 2,6-dimethylpyridine, dichloromethane, 0–20 °C, inert atmosphere 72 Moderate yield, mild conditions
Acid deprotection 4N HCl in 1,4-dioxane, 20 °C, 2 h N/A For removal of tert-butyl carbamate protecting groups

Analytical and Purification Details

  • Purification is typically performed by flash column chromatography on silica gel using gradients of ethyl acetate and hexanes or dichloromethane/methanol mixtures.
  • Characterization includes LCMS with expected molecular ion peaks (e.g., m/z 289.15 [M+H]+ for related piperazine derivatives).
  • NMR data (1H NMR) confirm the structural integrity and purity of the boronate ester products.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous boronic esters, highlighting structural variations, functional groups, and reactivity:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Notes
Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (Target) C₂₀H₂₉BO₄ 360.26 g/mol Tert-butyl acetate, methyl-phenyl, dioxaborolane High stability in coupling; steric hindrance may slow reaction rates
tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₁₉H₂₈BNO₄ 345.25 g/mol Carbamate, methyl-amino Reduced electrophilicity due to carbamate; slower coupling but improved stability
N-(tert-Butyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide C₁₈H₂₈BNO₃ 329.23 g/mol Acetamide, tert-butyl Amide group lowers reactivity in hydrolysis; stable under acidic conditions
tert-Butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate C₁₈H₂₇BO₅ 334.22 g/mol Ether-linked acetate Electron-withdrawing ether group may enhance coupling efficiency
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid C₁₄H₁₉BO₄ 270.11 g/mol Free carboxylic acid High solubility in aqueous media; reactive in one-pot syntheses
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate C₁₉H₂₉BO₄ 332.24 g/mol Propanoate, extended alkyl chain Increased steric bulk may reduce coupling efficiency

Key Research Findings

Synthetic Utility: The tert-butyl ester group in the target compound acts as a protective group, enabling selective deprotection to generate boronic acids for subsequent reactions (e.g., forming (4-(2-((4-(tert-butyl)phenyl)amino)-2-oxoethyl)phenyl)boronic acid) .

Reactivity in Cross-Coupling : Substituents on the phenyl ring significantly influence reactivity. For example, electron-donating groups (e.g., methyl in the target compound) stabilize the boronate intermediate, while electron-withdrawing groups (e.g., carboxylic acid) enhance electrophilicity .

Stability Comparisons : Amide derivatives (e.g., ) exhibit superior stability under acidic conditions compared to esters, making them preferable for long-term storage .

Biological Activity

Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of interest due to its potential biological activities. This article explores its biological effects based on available research findings and case studies.

  • Molecular Formula : C17H30BNO4
  • Molecular Weight : 323.24 g/mol
  • CAS Number : 1268816-61-0
  • Structure : The compound features a tert-butyl group and a dioxaborolane moiety, which is significant in its biological interactions.

This compound exhibits various biological activities primarily through:

  • Antioxidant Activity : The dioxaborolane group contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit enzymes related to inflammatory pathways and neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated the following effects:

  • Cytotoxicity : At concentrations up to 100 µM, the compound showed no significant cytotoxic effects on astrocyte cell lines when exposed to amyloid beta (Aβ) peptides. Cell viability was maintained at approximately 62.98% when treated alongside Aβ .
  • Inflammatory Response : Treatment with the compound resulted in a reduction of TNF-α levels in astrocytes stimulated with Aβ. However, the difference was not statistically significant compared to untreated controls .

In Vivo Studies

In vivo assessments have indicated:

  • Neuroprotective Effects : In animal models subjected to scopolamine-induced oxidative stress, the compound demonstrated a reduction in malondialdehyde (MDA) levels compared to controls. However, its efficacy was less pronounced than that of established treatments like galantamine .

Case Studies and Research Findings

StudyFindings
In Vitro Study on AstrocytesShowed moderate protective effects against Aβ toxicity; reduced TNF-α levels but not significantly .
In Vivo Model with ScopolamineReduced oxidative stress markers; however, no significant improvement over galantamine .
Enzyme Activity AssayPotential inhibition of β-secretase activity observed; further studies needed for confirmation .

Safety and Toxicology

While the compound has shown promise in biological activity, safety assessments indicate it should be handled with care due to its classification as a potential irritant. Precautionary measures include:

  • Store under inert atmosphere at low temperatures.
  • Use appropriate protective equipment when handling.

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